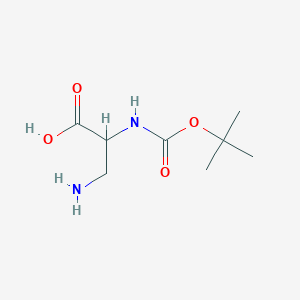

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

概述

描述

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: is a compound with the molecular formula C8H16N2O4 and a molecular weight of 204.23 g/mol . It is a derivative of amino acids and is often used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group . This compound is also known by several other names, including (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of 3-aminopropanoic acid with tert-butoxycarbonyl (Boc) group. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and adding di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out at room temperature for several hours to ensure complete protection of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method enhances the scalability and reproducibility of the synthesis process, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Major Products Formed:

Deprotection: Yields 3-amino-2-aminopropanoic acid.

Coupling: Forms peptide bonds with other amino acids.

科学研究应用

Peptide Synthesis

1. Role as a Building Block

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily utilized in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality, allowing selective reactions without interference from other amino groups. This selectivity is crucial for constructing peptides with specific sequences for both research and therapeutic applications.

2. Synthesis Process

The synthesis of this compound typically involves several steps:

- Reacting L-alanine with tert-butoxycarbonyl anhydride.

- Isolating the protected intermediate.

- Introducing a second amino group through reaction with an appropriate amine.

- Purifying the product via recrystallization or chromatography.

This synthetic pathway highlights the compound's utility in producing complex peptide structures that can be tailored for various biological studies.

Therapeutic Potential

While the specific biological activities of this compound are not extensively documented, its derivatives and related compounds have shown promise in several therapeutic contexts:

1. Antimicrobial Activity

Research suggests that the diaminopropionic acid moiety present in the compound may exhibit antimicrobial properties. However, further investigation is necessary to elucidate its efficacy and mechanism of action in this regard.

2. Drug Development

The structural characteristics of this compound make it a candidate for modifications that could enhance its pharmacological profiles. Ongoing studies are exploring its potential applications in developing new therapeutics, particularly those targeting specific diseases.

Several studies have highlighted the applications of this compound:

- Peptide Synthesis Studies : Researchers have utilized this compound to synthesize peptides with enhanced stability and bioactivity, demonstrating its effectiveness as a building block in complex peptide chains.

- Antimicrobial Research : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, warranting further exploration into their mechanisms and potential therapeutic uses.

- Structural Biology Applications : The ability to incorporate this compound into peptides allows scientists to study protein structure-function relationships more effectively, providing insights into biological processes at the molecular level.

作用机制

The mechanism of action of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions .

相似化合物的比较

Uniqueness: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific structure that allows for easy incorporation into peptides and its stability under various reaction conditions . Its Boc protection group is particularly advantageous in peptide synthesis, providing both stability and ease of removal .

生物活性

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Dap-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and its amino acid backbone, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₈H₁₆N₂O₄

- Molecular Weight : 204.23 g/mol

- CAS Number : 76387-70-7

- Melting Point : 200-203 °C

- Purity : ≥95% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides and proteins, which can alter their function.

Antiviral Activity

Research has indicated that compounds containing β-amino acid moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown modest activity against neuraminidase, an enzyme critical for viral replication. In vitro studies have demonstrated an IC₅₀ of approximately 50 μM for related compounds, suggesting potential as lead compounds for further development in antiviral therapies .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of β-amino acids. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .

Antitumor Activity

Recent studies have explored the role of β-amino acids in cancer therapy. The compound's structural similarity to natural amino acids allows it to interfere with cancer cell metabolism and proliferation. Specifically, compounds that include a β-amino acid moiety have been found to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Case Studies and Research Findings

- Antiviral Screening : A study screened various β-amino acid derivatives for their ability to inhibit neuraminidase activity. Compounds similar to Boc-Dap-OH showed promising results with moderate inhibitory effects, indicating the need for further optimization .

- Inflammation Models : In murine models, derivatives were tested for their ability to suppress LPS-induced TNF-α production. The results indicated significant inhibition comparable to established anti-inflammatory drugs like tacrolimus .

- Cancer Cell Studies : Research involving DLD1 human colon cancer cells demonstrated that treatment with β-amino acid derivatives led to a notable increase in multipolar mitoses, which is associated with enhanced cell death in cancerous tissues .

Data Table of Biological Activities

属性

IUPAC Name |

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391184 | |

| Record name | N-alpha-Boc-DL-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113625-76-6, 159002-17-2 | |

| Record name | N-alpha-Boc-DL-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。